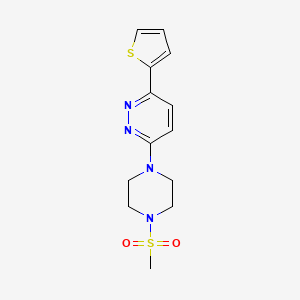![molecular formula C20H21N3O3 B6529214 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide CAS No. 946239-34-5](/img/structure/B6529214.png)
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 1,3,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The structure of the 1,3,4-oxadiazole derivatives were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,3,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Aplicaciones Científicas De Investigación
a. Anticancer Agents: Derivatives of 1,3,4-oxadiazoles have shown potent anticancer activities. For instance, Compound 3-[5-(5-bromo-1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-5-methoxy-1-methyl-1H-indole exhibited promising results against the MCF-7 breast cancer cell line . Further research in this area could explore other derivatives for potential cancer therapies.
b. Optoelectronic Devices: 1,3,4-Oxadiazoles serve as promising scaffolds for optoelectronic applications. Researchers have investigated their use in organic light-emitting diodes (OLEDs) and other light-emitting devices. The unique electronic properties of these heterocycles make them attractive candidates for enhancing device performance.
c. Corrosion Inhibitors: The compound’s structure lends itself to corrosion inhibition. Researchers have explored its potential as an additive in protective coatings for metals, especially in aggressive environments. By inhibiting corrosion, it contributes to the longevity and durability of materials.
d. Metal Ion Sensors: 1,3,4-Oxadiazoles can act as ligands for metal ions. Their coordination chemistry allows for the development of selective sensors. These sensors find applications in environmental monitoring, industrial processes, and biological systems.
e. Membranes for Gas Separation: Researchers have investigated using 1,3,4-oxadiazoles in the development of membranes for high-pressure mixed-gas separation. These membranes play a crucial role in gas purification and separation processes.
f. Energetic Materials: The compound’s energetic properties make it relevant for applications in propellants, explosives, and pyrotechnics. Its stability and energy release characteristics are of interest to researchers in this field.
Synthetic Routes
Several synthetic routes lead to 1,3,4-oxadiazoles:
a. Dehydration of Hydrazides: A classical route involves cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents. Sequential intramolecular cyclization from in situ generated N,N’-diacylhydrazines has been elaborated. Solvent-free routes starting from hydrazides and amides have also been explored.
b. Cyclization of Hydrazide Thio Analogues: Dihydrazide thio analogues serve as intermediates for synthesizing 1,3,4-oxadiazoles. Cyclization of hydrazides with aryl isothiocyanates generates the corresponding thio analogues, which then undergo intramolecular cyclization to yield 1,3,4-oxadiazoles.
c. Oxidative Cyclization of Hydrazones: Another common protocol involves intramolecular cyclization of N-acylhydrazones under oxidative conditions. Oxygen, iodine, or bromine can be used as oxidants. Milder, user-friendly protocols have also been developed.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-19-22-23-20(26-19)16-5-4-6-17(11-16)25-13-18(24)21-12-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMHFIPOJPFCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-N-(4-methylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529140.png)
![3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529148.png)
![3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529152.png)
![methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate](/img/structure/B6529159.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6529163.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6529171.png)
![ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate](/img/structure/B6529174.png)
![N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529181.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529188.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B6529202.png)
![N-(4-acetylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529203.png)
![N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529204.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6529206.png)